molecular formula C13H17NO4 B1591300 3,4-Bis(2-methoxyethoxy)benzonitrile CAS No. 80407-68-7

3,4-Bis(2-methoxyethoxy)benzonitrile

Cat. No. B1591300
CAS RN: 80407-68-7
M. Wt: 251.28 g/mol
InChI Key: KTOCATSUCSJPCT-UHFFFAOYSA-N
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Description

  • Molecular Weight : 251.28 g/mol

Scientific Research Applications

Synthesis Techniques

3,4-Bis(2-methoxyethoxy)benzonitrile is utilized in various synthesis techniques. For instance, Kangani, Day, and Kelley (2008) described a method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, which could potentially be extended to synthesize compounds like 3,4-Bis(2-methoxyethoxy)benzonitrile (Kangani, Day, & Kelley, 2008).

Polymer Synthesis

Yu, Cai, and Wang (2009) explored the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, which involves compounds like bis(4-carboxyphenoxy) benzonitrile, a related compound (Yu, Cai, & Wang, 2009).

Catalysis

In catalysis, Massacret et al. (1999) investigated the synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins catalyzed by a palladium(0) complex, which might involve similar compounds (Massacret et al., 1999).

Molecular Packing

Ojala et al. (2017) studied the molecular packing properties of symmetrically substituted diaryl furoxans, which are related to benzonitrile oxides like 3,4-Bis(2-methoxyethoxy)benzonitrile (Ojala et al., 2017).

Cycloaddition Reactions

Taniguchi, Ikeda, and Imoto (1978) explored 1,3-dipolar cycloadditions involving benzonitrile oxides, which could potentially involve 3,4-Bis(2-methoxyethoxy)benzonitrile (Taniguchi, Ikeda, & Imoto, 1978).

Resin Synthesis

In resin synthesis, Han et al. (2019) discussed the synthesis of low melting phthalonitrile resins containing methoxyl and/or allyl moieties, where compounds like 3,4-Bis(2-methoxyethoxy)benzonitrile could be relevant (Han et al., 2019).

Bioimaging Applications

Chang et al. (2019) analyzed the electronic nature of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging applications, which might utilize similar compounds (Chang et al., 2019).

properties

IUPAC Name

3,4-bis(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOCATSUCSJPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581645
Record name 3,4-Bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(2-methoxyethoxy)benzonitrile

CAS RN

80407-68-7
Record name 3,4-Bis(2-methoxyethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80407-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Wei-cheng, S Yong-jia - 华东理工大学学报(自然科学版), 2016 - journal.ecust.edu.cn
3, 4-Bis (2-methoxyethoxy) benzonitrile can be synthesized from 3, 4-bis (2-methoxyethoxy) benzaldehyde, but the traditional synthetic method required harsh reaction conditions and …
Number of citations: 0 journal.ecust.edu.cn
D Asgari, A Aghanejad, JS Mojarrad - Bulletin of the Korean …, 2011 - researchgate.net
An improved convergent and economical method has been developed for the synthesis of erlotinib, a 4-anilinoquinazoline and an EGFR-tyrosine kinase inhibitor for treatment of non-…
Number of citations: 41 www.researchgate.net
WY Fang, HL Qin - The Journal of Organic Chemistry, 2019 - ACS Publications
A simple, mild, and practical process for direct conversion of aldehydes to nitriles was developed feathering a wide substrate scope and great functional group tolerability (52 examples, …
Number of citations: 64 pubs.acs.org
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com

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